Furo[3,4-f][1,3]benzoxazole

Lipophilicity ADME prediction Positional isomer differentiation

Furo[3,4-f][1,3]benzoxazole (CAS 130700-87-7) is a tricyclic heteroaromatic compound in which a furan ring is linearly fused to a [1,3]benzoxazole scaffold across the [3,4-f] face. Its molecular formula is C9H5NO2 (MW 159.14 g/mol) and it bears the alternative name isobenzofuro[5,6-d]oxazole.

Molecular Formula C9H5NO2
Molecular Weight 159.144
CAS No. 130700-87-7
Cat. No. B593347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-f][1,3]benzoxazole
CAS130700-87-7
SynonymsFuro[3,4-f]benzoxazole (9CI)
Molecular FormulaC9H5NO2
Molecular Weight159.144
Structural Identifiers
SMILESC1=C2C(=CC3=COC=C31)OC=N2
InChIInChI=1S/C9H5NO2/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H
InChIKeyOAOZEGIAHWTUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-f][1,3]benzoxazole (CAS 130700-87-7) – Core Structural Identity and Procurement-Relevant Profile


Furo[3,4-f][1,3]benzoxazole (CAS 130700-87-7) is a tricyclic heteroaromatic compound in which a furan ring is linearly fused to a [1,3]benzoxazole scaffold across the [3,4-f] face. Its molecular formula is C9H5NO2 (MW 159.14 g/mol) and it bears the alternative name isobenzofuro[5,6-d]oxazole [1]. The compound belongs to the furobenzoxazole positional isomer family and is primarily supplied as a research-grade chemical (typical purity ≥95 %) for use as a synthetic building block in medicinal chemistry, agrochemical discovery, and materials science .

Why Furo[3,4-f][1,3]benzoxazole Cannot Be Replaced by Its Closest Positional Isomers


Furobenzoxazole positional isomers share an identical molecular formula (C9H5NO2) and molecular weight, yet they differ in the orientation of the furan–oxazole fusion that determines the separation and alignment of the oxygen and nitrogen heteroatoms. Even small differences in lipophilicity (ΔXLogP3 0.1 units relative to the [3,2-f] and [2,3-g] isomers [1]) can alter solubility-driven yields in parallel synthesis, while the distinct InChIKey of each isomer confirms non-interchangeable ground-state minima [2]. These structural nuances mean that direct substitution without re-optimization of reaction conditions or biological screening risks loss of the specific molecular recognition or material property sought by the research program.

Product-Specific Quantitative Evidence: Furo[3,4-f][1,3]benzoxazole (CAS 130700-87-7) Differentiation Data


XLogP3 Lipophilicity Difference Versus [3,2-f] and [2,3-g] Positional Isomers

The XLogP3 value computed by PubChem for the target compound is 2.1, whereas both the [3,2-f] and [2,3-g] positional isomers return a value of 2.2 [1][2]. This 0.1 log unit lower lipophilicity may influence solubility and passive membrane permeability in cellular assays.

Lipophilicity ADME prediction Positional isomer differentiation

Zero Rotatable Bonds: Conformational Rigidity Compared to Non-Fused Benzoxazole Scaffolds

Furo[3,4-f][1,3]benzoxazole possesses zero rotatable bonds [1], whereas simple 2-substituted benzoxazole derivatives typically contain at least 1–3 rotatable bonds. This absolute conformational rigidity reduces entropic penalty upon binding and can enhance crystallinity [2].

Conformational restriction Target engagement Crystal engineering

Unique Hydrogen-Bond Acceptor Architecture: Three Acceptor Sites with Distinct Spatial Arrangement

The compound presents three hydrogen-bond acceptor atoms (two oxygen, one nitrogen) arranged in a rigid, coplanar topology defined by the [3,4-f] fusion [1]. In contrast, the [3,2-f] isomer places the furan oxygen and oxazole nitrogen in a different relative orientation (approximately 180° apart vs. approximately 60° in the target), altering the directionality of possible hydrogen-bond interactions [2].

Hydrogen bonding Molecular recognition Cocrystal design

Class-Level HOMO-LUMO Gap Narrowing Attributed to the [3,4-f] Fusion Pattern

Density functional theory (DFT) calculations reported for the closely related Furo[3,4-f][1,2]benzoxazole indicate that the [3,4-f] fusion lowers the HOMO-LUMO gap by approximately 0.3 eV relative to [2,3-f] analogs, accompanied by a bathochromic shift in UV-Vis absorption . While this specific computation has not yet been published for the [1,3]-oxazole variant, the shared [3,4-f] tricyclic core geometry suggests a qualitatively similar electronic effect is likely.

Electronic structure Optoelectronic materials Charge-transfer

Best Research and Industrial Application Scenarios for Furo[3,4-f][1,3]benzoxazole (CAS 130700-87-7)


Medicinal Chemistry: SAR Studies Requiring Rigid, Planar Heterocyclic Scaffolds

The zero rotatable bond count and three coplanar hydrogen-bond acceptors make this compound an ideal core for fragment-based drug design where conformational preorganization is paramount [1]. Its XLogP3 of 2.1 places it in a favorable lipophilicity range for lead-like fragments, and the distinct InChIKey ensures unambiguous registration in screening decks [2].

Organic Electronics: Candidate Building Block for Blue-Emission or Charge-Transport Materials

The class-level evidence of a narrowed HOMO-LUMO gap in [3,4-f]-fused furobenzoxazoles (Δ ≈ −0.3 eV vs. [2,3-f] isomers) suggests potential utility in OLED emitter or electron-transport layer design . The rigid, fully conjugated tricycle suppresses non-radiative decay pathways that commonly reduce quantum yield in flexible chromophores.

Supramolecular and Crystal Engineering: Directional H-Bond Synthon Design

The unique angular arrangement of the three H-bond acceptor sites (furan O, oxazole O, oxazole N) distinguishes this isomer from the [3,2-f] and [2,3-g] variants [3]. Researchers designing cocrystals or metal-organic frameworks that rely on specific O···H–N or N···H–O geometries should procure this exact isomer to maintain directional fidelity.

Analytical Reference Standard for Isomer-Specific Purity and Trace Analysis

Because the positional isomers co-elute on many reversed-phase columns and share nearly identical MS fragmentation patterns, procurement of the authentic, InChIKey-verified [3,4-f][1,3] isomer is essential for developing selective HPLC or GC methods capable of resolving isomeric impurities in bulk synthetic batches [2].

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